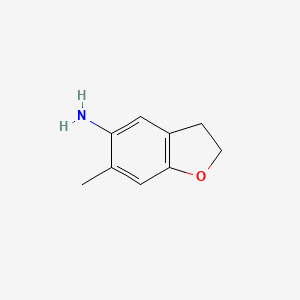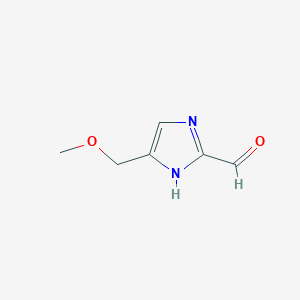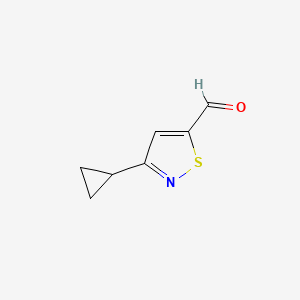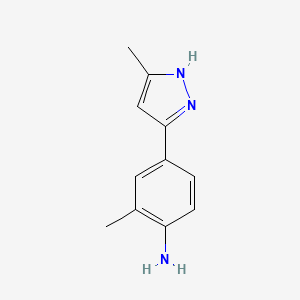![molecular formula C14H20N2O2 B7637637 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide, also known as DPC, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA repair.
Mécanisme D'action
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide inhibits PRMT5 activity by binding to its substrate-binding site. PRMT5 catalyzes the methylation of arginine residues on target proteins, and N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide prevents this process by blocking the substrate-binding site. This leads to the inhibition of PRMT5 activity and the downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In addition, N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PRMT5, which allows for the selective inhibition of this enzyme in cellular processes. N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide has also been shown to have low toxicity in vitro and in vivo, which makes it a safe and effective tool for scientific research. However, N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with in some experimental settings. In addition, N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide can be unstable in solution, which can affect its potency and specificity.
Orientations Futures
There are several future directions for the use of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide in scientific research. One potential direction is the study of the role of PRMT5 in immune system regulation. PRMT5 has been shown to play a role in the regulation of T cell differentiation and function, and N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide could be used to study the mechanisms underlying this process. Another potential direction is the study of the role of PRMT5 in neurodegenerative diseases. PRMT5 has been implicated in the regulation of neuronal function, and N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide could be used to study the effects of PRMT5 inhibition on neuronal function and survival. Finally, N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide could be used to study the role of PRMT5 in epigenetic regulation, as PRMT5 has been shown to play a role in the regulation of chromatin structure and gene expression.
Méthodes De Synthèse
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction between 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid and cyclopentylamine to form N-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)cyclopentylamine. This intermediate is then reacted with chloroacetyl chloride to form N-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)-N-(cyclopentylcarbonyl)glycine methyl ester. Finally, this compound is hydrolyzed to form the desired product, N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide has been widely used in scientific research as a tool to study the role of PRMT5 in various cellular processes. PRMT5 is a type II protein arginine methyltransferase that catalyzes the methylation of arginine residues on target proteins. It has been shown to play a crucial role in the regulation of gene expression, RNA processing, and DNA repair. N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide inhibits PRMT5 activity by binding to its substrate-binding site, thereby preventing the methylation of target proteins.
Propriétés
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-10(2)16-14(18)12(9)8-15-13(17)11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKXSUUBCWQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![3-Amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7637564.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)


![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)


![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)